5-Amino-2-chloroisonicotinaldehyde

Vue d'ensemble

Description

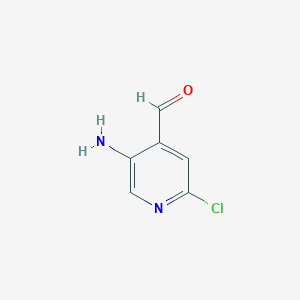

5-Amino-2-chloroisonicotinaldehyde is an organic compound with the molecular formula C6H5ClN2O It is a derivative of isonicotinaldehyde, featuring an amino group at the 5-position and a chlorine atom at the 2-position on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloroisonicotinaldehyde typically involves the chlorination of isonicotinaldehyde followed by the introduction of an amino group. One common method includes the reaction of 2-chloroisonicotinaldehyde with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the industrial production process .

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-2-chloroisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

5-Amino-2-chloroisonicotinaldehyde has shown promise as an anticancer agent. Research indicates that derivatives of this compound can inhibit the activity of specific kinases involved in cancer progression, such as the Abl tyrosine kinase. Inhibitors targeting these kinases may provide therapeutic benefits for various cancers, including leukemia and solid tumors . The compound's ability to disrupt cellular signaling pathways presents a valuable avenue for developing new cancer treatments.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It is being explored as a potential treatment for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies suggest that it can inhibit pathways leading to neuronal damage, potentially mitigating the effects of these disorders . The role of this compound in promoting neuronal health could lead to innovative therapeutic strategies.

Biological Research Applications

1. Enzyme Inhibition Studies

this compound has been utilized in enzyme inhibition studies, particularly against serine proteases and kinases. Its structural features allow it to interact with enzyme active sites effectively, making it a candidate for developing selective inhibitors . This application is crucial for understanding enzyme mechanisms and developing drugs that target specific biological pathways.

2. Molecular Imaging

The compound is also being explored for use in molecular imaging techniques due to its ability to bind selectively to certain biological targets. This property can enhance the visibility of specific cells or tissues during imaging procedures, aiding in early diagnosis and treatment monitoring .

Material Science Applications

1. Synthesis of Functional Polymers

this compound has been applied in the synthesis of functional polymers, particularly molecularly imprinted polymers (MIPs). These materials are designed to selectively bind target molecules, making them useful for applications in drug delivery systems and environmental monitoring . The incorporation of this compound into MIPs enhances their selectivity and efficiency.

2. Nanoparticle Development

Research indicates that this compound can be used in developing nanoparticles for drug delivery applications. By modifying the surface properties of nanoparticles with this compound, researchers aim to improve drug solubility and bioavailability while reducing toxicity . Such advancements could lead to more effective therapeutic agents with fewer side effects.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various derivatives of this compound against human cancer cell lines. The results demonstrated significant cytotoxicity against leukemia cells, suggesting its potential as a lead compound for further development into anticancer therapies .

Case Study 2: Neuroprotection

In a preclinical model of Alzheimer's disease, this compound was administered to assess its neuroprotective effects. The findings indicated a reduction in neuroinflammation and improved cognitive function, highlighting its therapeutic potential for neurodegenerative conditions .

Mécanisme D'action

The mechanism of action of 5-Amino-2-chloroisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The amino and aldehyde groups allow it to form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting or modifying their function. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by interfering with cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloroisonicotinaldehyde: Lacks the amino group, making it less reactive in certain biological contexts.

5-Aminoisonicotinaldehyde: Lacks the chlorine atom, which can affect its chemical reactivity and biological activity.

5-Amino-2-chloropyridine:

Uniqueness

5-Amino-2-chloroisonicotinaldehyde is unique due to the presence of both the amino and chlorine substituents on the pyridine ring, along with the aldehyde group. This combination of functional groups provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry .

Activité Biologique

5-Amino-2-chloroisonicotinaldehyde (CAS No. 1060804-23-0) is an organic compound that belongs to the class of isonicotinaldehyde derivatives. Its molecular formula is CHClNO, characterized by an amino group at the 5-position and a chlorine atom at the 2-position on the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

- Molecular Weight: 156.57 g/mol

- Functional Groups: Amino (-NH), Aldehyde (-CHO), Chlorine (-Cl)

Types of Reactions

This compound can undergo various chemical reactions, including:

- Oxidation: Converts to carboxylic acids or other oxidized derivatives.

- Reduction: The aldehyde group can be reduced to form alcohols.

- Substitution: The chlorine atom can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents

- Oxidizing Agents: Potassium permanganate (KMnO), Chromium trioxide (CrO)

- Reducing Agents: Sodium borohydride (NaBH), Lithium aluminum hydride (LiAlH)

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting or modifying their functions. This interaction can lead to various biological effects, including:

- Antimicrobial Activity: Disruption of bacterial cell wall synthesis.

- Anticancer Activity: Interference with cellular signaling pathways.

Case Studies and Research Findings

-

Antimicrobial Properties:

- A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential as a lead compound in developing new antibiotics.

-

Anticancer Properties:

- Research indicated that this compound could inhibit the growth of cancer cells in vitro, particularly in models of gastrointestinal stromal tumors and glioblastoma. The compound's ability to induce apoptosis in cancer cells was noted as a critical mechanism behind its anticancer effects.

-

Pharmacological Potential:

- Ongoing research is exploring the use of this compound as a precursor for synthesizing pharmaceutical compounds with therapeutic potential, particularly in oncology and infectious diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Chloroisonicotinaldehyde | Lacks amino group | Less reactive in biological contexts |

| 5-Aminoisonicotinaldehyde | Lacks chlorine atom | Different reactivity and activity |

| 5-Amino-2-chloropyridine | Similar structure but different substitutions | Varies in reactivity |

Propriétés

IUPAC Name |

5-amino-2-chloropyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6-1-4(3-10)5(8)2-9-6/h1-3H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFYRFSJTMGUEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060804-23-0 | |

| Record name | 5-amino-2-chloropyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.